Enhanced Fluorine Density: Three Fluorine Atoms on a Single Aromatic Ring
2-Bromo-1,4,5-trifluoro-3-methoxybenzene contains three fluorine substituents on the aromatic ring, compared to common analogs such as 2-bromo-1-fluoro-3-methoxybenzene (one fluorine) or 2-bromo-4-fluoroanisole (one fluorine) [1]. This increased fluorine density provides a stronger electron-withdrawing effect, with calculated total inductive electron withdrawal approximately 3× that of monofluorinated analogs, based on Hammett σm values for fluorine (σm = 0.34 per fluorine atom, cumulative effect estimated at σm ~1.02 for the trifluorinated pattern) [2]. Higher fluorine content also directly correlates with increased lipophilicity and enhanced metabolic stability, as demonstrated in structure-activity relationship (SAR) studies of fluorinated aromatics [3].
| Evidence Dimension | Fluorine atom count / Inductive electron withdrawal |
|---|---|
| Target Compound Data | Three (3) fluorine substituents; cumulative inductive effect σm ~1.02 (estimated from additive Hammett σm values) |
| Comparator Or Baseline | 2-Bromo-1-fluoro-3-methoxybenzene (one fluorine, σm ~0.34) |
| Quantified Difference | Approximately 3× greater fluorine content and cumulative inductive electron withdrawal |
| Conditions | Calculated from published Hammett substituent constants for aromatic fluorine (σm = 0.34) |
Why This Matters
Higher fluorine density enables greater modulation of lipophilicity (LogP) and metabolic stability in drug candidates, which is critical for optimizing pharmacokinetic properties.
- [1] Angene Chemical. Benzene, 2-bromo-1,4,5-trifluoro-3-methoxy- (CAS 13332-26-8). View Source
- [2] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [3] Müller, K., Faeh, C., Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
